1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride
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Overview
Description
1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride is a synthetic organic compound with the molecular formula C14H14F3NO2.ClH and a molecular weight of 321.72 g/mol. This compound is notable for its trifluoroacetyl group, which imparts unique chemical properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride typically involves the following steps:
Formation of the Piperidin-4-one Core: The piperidin-4-one core is synthesized through a cyclization reaction involving appropriate precursors such as 4-piperidone and benzylamine.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced via an acylation reaction using trifluoroacetic anhydride or trifluoroacetyl chloride under controlled conditions.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to meet demand. The process is optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and compliance with Good Manufacturing Practices (GMP).
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidinone positions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidinones or benzyl derivatives.
Scientific Research Applications
1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Benzyl-4-piperidone: Lacks the trifluoroacetyl group, resulting in different chemical properties and reactivity.
3-(2,2,2-Trifluoroacetyl)piperidin-4-one: Similar structure but without the benzyl group, affecting its biological activity and applications.
Uniqueness: 1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride is unique due to the presence of both the benzyl and trifluoroacetyl groups, which confer distinct chemical and biological properties. This combination enhances its utility in various research and industrial applications, distinguishing it from other related compounds.
Properties
IUPAC Name |
1-benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO2.ClH/c15-14(16,17)13(20)11-9-18(7-6-12(11)19)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHAHYKXUFGTBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1=O)C(=O)C(F)(F)F)CC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678054 |
Source
|
Record name | 1-Benzyl-3-(trifluoroacetyl)piperidin-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198285-40-3 |
Source
|
Record name | 1-Benzyl-3-(trifluoroacetyl)piperidin-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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